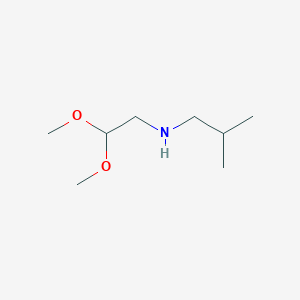
(2,2-Dimethoxyethyl)(2-methylpropyl)amine
Descripción general
Descripción
(2,2-Dimethoxyethyl)(2-methylpropyl)amine, also known as Aminoacetaldehyde dimethyl acetal, is a critical intermediate in the synthesis of various raw materials . It is chemically related to ephedrine and other stimulants.
Molecular Structure Analysis
The molecular formula of (2,2-Dimethoxyethyl)(2-methylpropyl)amine is C8H19NO2 and its molecular weight is 161.24 g/mol.Aplicaciones Científicas De Investigación
Amines in general have diverse applications in various fields such as:
Organic Synthesis
Amines serve as valuable building blocks in organic synthesis. Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .
Medicinal Chemistry
Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules. The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
Materials Science
Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials. Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .
Catalysis
Amines and their complexes are investigated for their catalytic activity in various chemical transformations, including hydrogenation, oxidation, and cross-coupling reactions .
Sustainable Technologies
Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation .
Carbon Capture and Energy Storage
Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
Safety And Hazards
The safety precautions for handling (2,2-Dimethoxyethyl)(2-methylpropyl)amine include keeping the product container or label at hand, keeping out of reach of children, obtaining special instructions before use, and not handling until all safety precautions have been read and understood . It is also advised to keep away from heat/sparks/open flames/hot surfaces and not to spray on an open flame or other ignition source .
Propiedades
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-7(2)5-9-6-8(10-3)11-4/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPXEIBEGRZNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethoxyethyl)(2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)




![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)
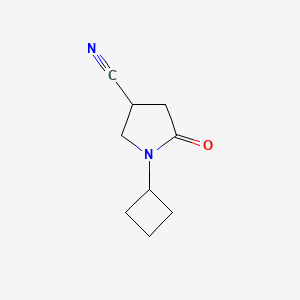
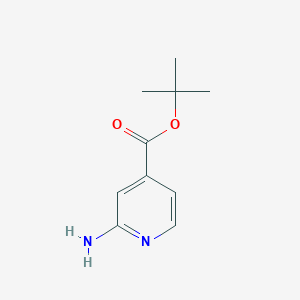
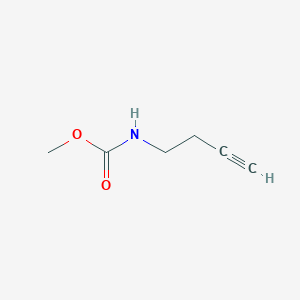
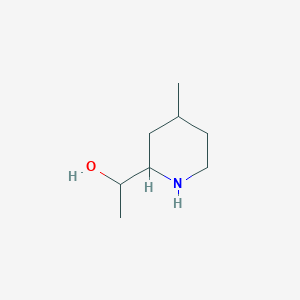
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)
